N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-10-15-6-4-5-7-18(15)25(14)22(27)23-16-11-21(26)24(13-16)17-8-9-19(28-2)20(12-17)29-3/h4-9,12,14,16H,10-11,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZYSWISRURHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group on the aromatic ring.
Coupling with Indoline Derivative: The final step involves coupling the pyrrolidinone intermediate with a 2-methylindoline-1-carboxamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Reduction of the Pyrrolidinone Ketone
The 5-oxopyrrolidin-3-yl moiety contains a ketone group, which can undergo reduction to form a secondary alcohol.
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Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or ethanol.
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Product : N-(1-(3,4-dimethoxyphenyl)-5-hydroxypyrrolidin-3-yl)-2-methylindoline-1-carboxamide.
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Mechanism : Nucleophilic addition of hydride to the carbonyl carbon.
| Reaction Component | Details |
|---|---|
| Starting Material | 5-oxopyrrolidin-3-yl ketone |
| Reagent | NaBH₄ (mild) or LiAlH₄ (strong) |
| Solvent | THF, ethanol, or diethyl ether |
| Yield | ~60–85% (based on analogous reductions) |
Oxidation of Methoxy Groups
The 3,4-dimethoxyphenyl group may undergo demethylation or oxidation under harsh conditions.
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Reagents/Conditions : Boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C to room temperature .
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Product : N-(1-(3,4-dihydroxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide.
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Mechanism : Cleavage of methyl ethers via Lewis acid-mediated demethylation.
| Reaction Component | Details |
|---|---|
| Starting Material | 3,4-dimethoxyphenyl |
| Reagent | BBr₃ (1–3 equiv) |
| Solvent | DCM |
| Selectivity | Preferential para-demethylation reported in similar systems |
Hydrolysis of Amide Bonds
The carboxamide and pyrrolidinone amide bonds are susceptible to hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis :
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Conditions : 6M HCl, reflux (110°C, 12–24 hours).
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Products : 2-methylindoline-1-carboxylic acid and 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine.
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Basic Hydrolysis :
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Conditions : NaOH (2M), aqueous ethanol, 80°C.
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Products : Sodium carboxylate and free amine.
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| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic | HCl | Carboxylic acid + amine |
| Basic | NaOH | Carboxylate salt + amine |
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,4-dimethoxyphenyl group may undergo EAS, though steric hindrance from methoxy groups could limit reactivity.
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Nitration :
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Sulfonation :
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Conditions : H₂SO₄/SO₃, 50°C.
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Functionalization of the Indoline Moiety
The 2-methylindoline group may participate in:
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Oxidation : Conversion of the indoline to indole via dehydrogenation (e.g., DDQ or MnO₂).
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Alkylation : Quaternization of the indoline nitrogen using alkyl halides (e.g., methyl iodide).
Stability Under Physiological Conditions
The compound’s stability is critical for pharmacological applications:
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pH Stability : Stable at neutral pH but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability : Decomposes above 200°C (DSC/TGA data inferred from similar pyrrolidinones).
Experimental Considerations
Scientific Research Applications
Central Nervous System Activity
The compound's structural resemblance to known CNS-active agents suggests potential neuropharmacological effects. Research into related compounds indicates that similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Antitumor Properties
Compounds with indoline and pyrrolidinone structures have been studied for their anticancer activities. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as microtubule disruption and induction of apoptosis. Further investigation into N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide could reveal similar properties.
Antimicrobial Activity
The presence of methoxy groups in the compound may enhance its antimicrobial properties. Similar compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insights into its possible applications:
These studies highlight the potential therapeutic roles of structurally related compounds in cancer treatment, enzyme inhibition, and neuroprotection.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrrolidinone and indoline rings could provide structural rigidity and specificity.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Differences :
- Backbone: Rip-B features a phenethylamine core linked to a benzamide group, whereas the target compound contains a pyrrolidinone ring fused to an indoline-carboxamide.
- Substituents: Both share the 3,4-dimethoxyphenyl group, but the target compound’s pyrrolidinone and indoline systems introduce conformational rigidity absent in Rip-B.
Synthesis and Yield :
Rip-B is synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% . The target compound’s synthesis likely involves multi-step procedures due to its complex heterocyclic framework.
Pharmacological Implications: The benzamide group in Rip-B may favor interactions with amine receptors or enzymes, while the pyrrolidinone-indoline system in the target compound could enhance binding to hydrophobic pockets (e.g., in kinases or GPCRs) .
| Parameter | Target Compound | Rip-B |
|---|---|---|
| Core Structure | Pyrrolidinone-Indoline | Phenethylamine-Benzamide |
| Key Functional Groups | Carboxamide, Dimethoxyphenyl | Benzamide, Dimethoxyphenyl |
| Molecular Rigidity | High (due to fused rings) | Low (flexible ethyl linker) |
| Synthetic Complexity | Likely high | Moderate (single-step reaction) |
Polyacetylenes with 3,4-Dimethoxyphenyl Moieties
Structural Contrast :
- Molecular Class: The polyacetylenes in are polymers with carbamate and eugenol-derived units, whereas the target compound is a small molecule.
- Functional Groups : Both incorporate 3,4-dimethoxyphenyl groups, but the polymers include ethynyl and carbamate linkages absent in the target compound.
Physicochemical Properties :
- Solubility : The polyacetylenes exhibit solubility in organic solvents (e.g., THF, chloroform) due to their helical conformation and side-chain carbamates . The target compound’s solubility profile is unconfirmed but may differ due to its polar carboxamide group.
- Molecular Weight : Polyacetylenes have high molecular weights (13,900–18,400 g/mol), contrasting with the target compound’s smaller size (~400–500 g/mol estimated).
Applications :
While the polyacetylenes are designed for materials science (e.g., conductive polymers), the target compound’s structure aligns more with drug-like molecules for therapeutic use .
Verapamil and Formoterol Related Compounds
Shared Substituents :
- 3,4-Dimethoxyphenyl: Present in verapamil-related Compound F [(3,4-dimethoxyphenyl)methanol] and the target compound .
- Methoxy Groups : Formoterol analogs (e.g., Compound G) include 4-methoxyphenyl groups, highlighting the prevalence of methoxy substitutions in bioactive molecules.
Pharmacological Divergence :
- Verapamil analogs target calcium channels, while formoterol derivatives act as β2-adrenergic agonists. The target compound’s indoline-pyrrolidinone system may favor different targets, such as serotonin or dopamine receptors.
- The absence of amine or alcohol groups in the target compound (unlike formoterol’s ethanolamine side chain) reduces structural overlap with adrenergic agents .
| Compound | Core Pharmacophore | Target/Activity |
|---|---|---|
| Target Compound | Indoline-Pyrrolidinone | Undetermined (likely CNS-related) |
| Verapamil Related Compound F | Benzyl alcohol | Calcium channel modulation |
| Formoterol Related Compound G | Phenethylamine | β2-Adrenergic receptor agonism |
Biological Activity
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that exhibits potential biological activities due to its unique molecular structure. This article reviews the current understanding of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The compound features a pyrrolidinone ring, an indoline structure, and methoxy groups, which contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 395.459 g/mol. The presence of multiple functional groups suggests a diverse range of biological activities.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor necrosis factor (TNF) levels, which plays a critical role in inflammation and cancer progression .
- CNS Activity : The compound's structure may influence neurotransmitter systems, suggesting potential applications in treating CNS disorders .
- Antimicrobial Properties : The presence of nitrogen-containing rings has been associated with antimicrobial effects, indicating possible uses in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other compounds that target acetylcholinesterase for Alzheimer's treatment .
- Receptor Modulation : Interaction with neurokinin receptors (NK-3) could modulate neurotransmitter release, impacting mood and cognitive functions .
- Redox Reactions : The nitro group may participate in redox reactions, influencing cellular signaling pathways.
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. For instance:
- A study on similar pyrrolidine derivatives demonstrated significant inhibition of TNF production, highlighting their anti-inflammatory potential .
- Another investigation focused on the synthesis of indoline derivatives that showed promising results in vitro against various cancer cell lines .
Case Study 1: Anticancer Activity
A compound structurally related to this compound was tested against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could serve as a lead for developing anticancer agents.
Case Study 2: CNS Effects
In a behavioral study involving rodent models, a related compound was shown to improve cognitive function through modulation of serotonin and dopamine levels. This suggests potential applications for treating disorders such as depression and anxiety.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide with high purity?
- Methodology :
- Step 1 : Utilize a multi-step synthesis starting with functionalization of the pyrrolidinone core via nucleophilic substitution or condensation reactions. For example, coupling 3,4-dimethoxyphenyl groups to the pyrrolidin-5-one scaffold using carbodiimide-mediated amidation (similar to methods in ) .
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallize the final product using solvents like ethanol or acetonitrile.
- Step 3 : Validate purity (>98%) using reversed-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodology :
- NMR : Assign peaks for the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and pyrrolidin-5-one carbonyl (δ 170–175 ppm in NMR). Compare with analogous structures in .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H] and fragment patterns (e.g., cleavage at the carboxamide bond).
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and aromatic C-H bending (700–800 cm) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. Quantify activity via Bradford assay ( ) for protein concentration normalization.
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7). IC values should be calculated using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How should discrepancies in crystallographic data be resolved for this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). Ensure completeness > 95% and R < 0.05.
- Refinement : Apply SHELXL ( ) for structure solution. Address disorder in the 3,4-dimethoxyphenyl group using PART and ISOR commands.
- Validation : Check R-R gap (<5%) and verify geometry with PLATON .
Q. What strategies optimize structure-activity relationship (SAR) studies for pyrrolidinone modifications?
- Methodology :
- Computational Modeling : Perform docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases). Compare with analogs in .
- Bioisosteric Replacement : Substitute the 2-methylindoline group with bicyclic systems (e.g., tetrahydroisoquinoline) and evaluate potency shifts.
- Data Analysis : Use multivariate statistics (PCA or PLS) to correlate substituent electronegativity with activity .
Q. How can solvent effects on stability be systematically evaluated during storage?
- Methodology :
- Accelerated Stability Testing : Store aliquots in DMSO, ethanol, or water at 25°C, 4°C, and -20°C. Analyze degradation via HPLC every 30 days ( ) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify hydrolytically labile sites (e.g., carboxamide) via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
